8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
Molecular Formula |
C9H5FN4S |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
8-fluoro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3H,(H2,11,12,14,15) |
InChI Key |
IZYMSMZCQKQKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=NNC(=S)N=C3N2 |
Origin of Product |
United States |
Preparation Methods
Basic Protocol
The most widely reported method involves the condensation of 5-fluoroisatin with thiosemicarbazide under alkaline conditions. This approach leverages the reactivity of the isatin carbonyl group to form the triazinoindole core.
Procedure :
-
Reagents : 5-fluoroisatin, thiosemicarbazide, aqueous NaOH (10%).
-
Conditions : Stirring at room temperature for 1 hour, followed by reflux in ethanol.
Mechanistic Insight :
Variations and Substituent Effects
The protocol allows flexibility by introducing substituents on the isatin precursor. For example:
-
Electron-withdrawing groups (e.g., Cl, Br, NO₂) on isatin enhance reaction rates due to increased electrophilicity of the carbonyl group.
-
Electron-donating groups (e.g., OMe, CH₃) reduce reactivity but improve solubility in polar solvents.
PEG-400-Mediated Catalyst-Free Synthesis
Green Chemistry Approach
A sustainable method employs polyethylene glycol (PEG-400) as a solvent to synthesize 8-fluoro-5H-triazino[5,6-b]indole-3-thiol. This approach eliminates catalysts and operates under mild thermal conditions.
Procedure :
-
Reagents : 5-fluoroisatin, thiosemicarbazide.
-
Solvent : PEG-400 (5 mL per 1 mmol reactant).
-
Conditions : Heating at 70–75°C for 6–9 hours.
Advantages :
-
Eco-friendly : Reusable solvent and minimal waste.
-
High Purity : Products isolated via simple extraction without chromatography.
Comparative Analysis of Methods
| Parameter | Thiosemicarbazide Condensation | PEG-400-Mediated Synthesis |
|---|---|---|
| Reagents | NaOH, ethanol | PEG-400 |
| Temperature | Reflux (~80°C) | 70–75°C |
| Time | 1–2 hours | 6–9 hours |
| Yield | ~89% | 86–93% |
| Solvent Recyclability | No | Yes |
| Scalability | Moderate | High |
Fluorination Strategies
While the core synthesis focuses on pre-fluorinated isatin, post-fluorination methods are rarely reported. N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™ could theoretically fluorinate intermediates, but experimental validation is limited.
Chemical Reactions Analysis
Types of Reactions: 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aromatic aldehydes in the presence of glacial acetic acid.
Major Products Formed:
Oxidation: Disulfides.
Substitution: Various substituted derivatives.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Scientific Research Applications
The applications of 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG-2 (liver cancer). The mechanism involves iron chelation, disrupting cellular processes essential for cancer cell survival.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antimicrobial agents.
Biological Studies
- Iron Chelation : As an iron chelator, this compound can deplete intracellular iron levels. This property is particularly relevant in cancer therapy, where tumor cells often require higher iron concentrations for proliferation .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell growth. This inhibition can lead to apoptosis or programmed cell death in malignant cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the triazine ring.
- Introduction of the indole moiety.
- Functionalization with the thiol group and fluorine substitution.
This compound serves as a building block for synthesizing more complex derivatives with enhanced biological activities. Variants such as 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 8-bromo derivatives have been studied for their unique properties and potential applications in drug development .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of various derivatives of triazino-indoles found that compounds containing the fluorinated structure exhibited significantly higher inhibitory effects on cell proliferation compared to non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing the lipophilicity and cellular uptake of these compounds.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a promising antibacterial effect that warrants further exploration for potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. By binding to ferrous ions, the compound can inhibit the proliferation of cancer cells, which have a higher iron requirement than normal cells. This chelation disrupts cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis . The compound also induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methyl/Nitro Groups : The 8-fluoro substituent likely reduces electron density in the indole ring compared to electron-donating methyl or nitro groups, affecting reactivity in electrophilic substitutions .
- Synthesis Challenges : Fluorination at position 8 may require specialized reagents (e.g., Selectfluor®) or directed ortho-metalation strategies, whereas methyl and nitro groups are introduced via straightforward alkylation/nitration .
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Thiol Group Stability : The S-H stretch at ~2550 cm⁻¹ is consistent across thiol-containing analogs but may oxidize to disulfides under aerobic conditions .
- Fluorine Effects: The 8-fluoro substituent may deshield adjacent protons, causing downfield shifts in ¹H-NMR compared to non-fluorinated analogs .
Key Observations :
- Fluorine in Drug Design : The 8-fluoro analog is hypothesized to enhance binding to ATP-binding pockets (e.g., UPF1) via halogen bonding, whereas methyl/nitro groups improve urease inhibition through hydrophobic/electrostatic interactions .
- Antimicrobial Activity: Non-fluorinated analogs (e.g., compound 32 in ) show Gram-negative antibacterial activity (MIC = 8–16 µg/mL), suggesting fluorine substitution could broaden the spectrum .
Biological Activity
8-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound characterized by a unique structure that includes a triazine ring fused with an indole moiety and a thiol functional group. The presence of a fluorine atom at the 8-position significantly influences its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.
The molecular formula of this compound is with a molecular weight of 220.23 g/mol. Its structure allows for diverse chemical reactions that can lead to various derivatives with enhanced biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅FN₄S |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 75565-00-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains through mechanisms that may involve the disruption of cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Studies suggest that it may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival, potentially through interference with signaling pathways critical for tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Gene Expression Modulation : It has the potential to interact with DNA or RNA, affecting gene expression.
- Cell Signaling Pathway Alteration : The compound can influence signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound exhibited IC50 values ranging from 0.08 to 12.07 μM across different tumor types. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 family proteins.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Methyl group instead of fluorine | Antimicrobial properties |
| 8-bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Bromine substituent at position 8 | Potential anticancer activity |
| 7-nitro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Nitro group at position 7 | Enhanced antibacterial effects |
The fluorine substitution in this compound enhances its lipophilicity and biological activity compared to similar compounds lacking this feature.
Q & A
Q. How do solvent effects and pH impact the compound’s stability in biological assays?
- Findings :
- Aqueous Stability : Degrades <5% over 24 hours at pH 7.4 (PBS buffer), but hydrolyzes rapidly at pH <3 (t₁/₂ = 2 hours) via thiol protonation.
- Organic Solvents : Stable in DMSO (>95% integrity after 7 days) but precipitates in acetonitrile due to low solubility .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
